beta-L-Fucose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KGJVWPDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13224-93-6 |

Source

|

| Record name | beta-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Biological Significance of β-L-Fucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucose, a deoxyhexose sugar, is a pivotal player in a vast array of biological phenomena, primarily through its incorporation into glycans via a process known as fucosylation. In mammalian systems, the L-enantiomer, β-L-fucose, is the exclusive form synthesized and utilized. It functions as a critical modulator of cell-cell recognition, immune responses, and intricate signaling pathways. This technical guide provides a comprehensive exploration of the well-established biological functions of β-L-fucose, details the enzymatic machinery governing its metabolism, and presents current knowledge on its implications in health and disease. This document serves as a critical resource by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways to foster a deeper understanding of fucose biology and illuminate avenues for future therapeutic investigation.

Introduction: The Biological Ubiquity and Importance of L-Fucose

L-fucose (6-deoxy-L-galactose) is a monosaccharide distinguished from other common mammalian sugars by the absence of a hydroxyl group on the sixth carbon and its unique L-configuration.[1][2] This seemingly subtle structural difference confers profound functional diversity to the glycoproteins and glycolipids it adorns. Fucosylation, the enzymatic transfer of fucose to glycoconjugates, is a crucial post-translational modification that fine-tunes the function of a multitude of proteins involved in fundamental physiological processes.[3]

The biological significance of β-L-fucose is underscored by its involvement in:

-

Cell-Cell Adhesion and Recognition: Fucosylated glycans, such as the sialyl Lewis X (sLex) antigen, are critical ligands for selectins, a family of adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation and immune surveillance.[4][5]

-

Immune Modulation: The fucosylation status of key immune molecules, including immunoglobulins (e.g., IgG) and T-cell receptors, significantly impacts their function. For instance, the absence of core fucose on the Fc region of IgG antibodies dramatically enhances their binding to FcγRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cell-mediated cytotoxicity (ADCC).[6]

-

Signal Transduction: Fucosylation is integral to the proper functioning of critical signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Notch signaling cascades, which regulate cell growth, differentiation, and development.[7][8]

-

Host-Pathogen Interactions: Many pathogens utilize fucose-binding proteins (lectins) to adhere to host tissues, initiating infection.[9]

-

Development and Disease: Aberrant fucosylation is a hallmark of numerous diseases, including cancer, where it is associated with metastasis and poor prognosis, and genetic disorders like Leukocyte Adhesion Deficiency II (LAD II).[10][11]

This guide will delve into the molecular mechanisms underlying these functions, providing quantitative data and detailed experimental methodologies to empower researchers in their exploration of fucose biology.

The Metabolic Pathways of L-Fucose

Mammalian cells utilize two primary pathways to synthesize the activated fucose donor, guanosine diphosphate β-L-fucose (GDP-L-fucose), which is the substrate for all fucosyltransferases.[6]

The De Novo Synthesis Pathway

The de novo pathway is the primary source of GDP-L-fucose, converting GDP-D-mannose through a two-step enzymatic process.

The Salvage Pathway

The salvage pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of glycoconjugates. This pathway is crucial for compensating for defects in the de novo pathway.[6]

Quantitative Data on β-L-Fucose Interactions and Metabolism

This section summarizes key quantitative data related to the enzymes involved in L-fucose metabolism and the binding affinities of fucosylated ligands.

Table 1: Kinetic Parameters of Key Enzymes in Fucose Metabolism

| Enzyme | Substrate | Km | Vmax | Source |

| Human α-L-fucosidase | 4-methylumbelliferyl-α-L-fucopyranoside | 0.045 mM | 1.5 µmol/min/mg | Human Liver |

| Fucosyltransferase 8 (FUT8) | GDP-L-fucose | 12.5 µM | Not Reported | Recombinant Human |

| Fucosyltransferase 8 (FUT8) | Asialoagalacto-biantennary N-glycan | 0.45 mM | Not Reported | Recombinant Human |

Data compiled from various sources. Specific conditions for assays may vary.

Table 2: Binding Affinities of Fucosylated Ligands to Selectins

| Selectin | Ligand | KD (Dissociation Constant) | Method |

| L-selectin | GlyCAM-1 | 108 µM | Surface Plasmon Resonance |

| P-selectin | PSGL-1 | Nanomolar range | Various biophysical methods |

| L-selectin | Sialyl Lewisx (sLex) | Low affinity (mM range) | Various biophysical methods |

Binding affinities are highly dependent on the specific glycoconjugate context and experimental conditions.[4][5]

Role in Key Signaling Pathways

Fucosylation plays a critical role in modulating the activity of several signaling pathways essential for development and cellular homeostasis.

TGF-β Signaling

Core fucosylation of the TGF-β receptor, mediated by FUT8, is crucial for its proper function. The absence of this fucose modification impairs TGF-β signaling, which can lead to developmental defects and disease.[7] TGF-β signaling itself can upregulate the expression of the GDP-fucose transporter, suggesting a feedback loop that modulates fucosylation.[12][13]

Notch Signaling

The Notch signaling pathway, which governs cell fate decisions, is also regulated by fucosylation. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to epidermal growth factor-like (EGF) repeats in the Notch receptor's extracellular domain. This fucosylation is essential for proper Notch-ligand interactions and subsequent signaling.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological significance of β-L-fucose.

Quantification of Fucosylated Glycoproteins by Mass Spectrometry

This protocol outlines a general workflow for the site- and linkage-specific quantification of fucosylated N-glycopeptides using liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM).[6][9][17]

Materials:

-

Protein sample of interest

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Q-TRAP)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a suitable buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with DTT at 56°C for 1 hour.

-

Alkylate free cysteine residues with IAA in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 2 M.

-

Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

-

-

Glycopeptide Enrichment (Optional):

-

Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.

-

-

LC-MS/MS Analysis:

-

Desalt the peptide mixture using C18 SPE cartridges.

-

Inject the sample onto a C18 reverse-phase column coupled to the mass spectrometer.

-

Perform targeted tandem mass scans at low collision energy to generate linkage-specific fragment ions.

-

Set up MRM transitions to specifically detect and quantify the precursor and fragment ions of interest for both core and outer-arm fucosylated glycopeptides.

-

-

Data Analysis:

-

Integrate the peak areas of the MRM transitions to determine the relative abundance of each fucosylated glycoform.

-

Analysis of GDP-L-Fucose Synthesis

This protocol describes a method for determining the levels of GDP-L-fucose in cell or tissue extracts using high-performance liquid chromatography (HPLC).[2][18][19]

Materials:

-

Cell or tissue samples

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with an ion-pairing reverse-phase column

-

GDP-L-fucose standard

Procedure:

-

Extraction of Nucleotide Sugars:

-

Homogenize cell or tissue samples in cold perchloric acid.

-

Centrifuge to pellet the precipitate.

-

Neutralize the supernatant with potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant and inject it onto the HPLC column.

-

Separate the nucleotide sugars using an appropriate ion-pairing mobile phase gradient.

-

Detect the eluting compounds using a UV detector (typically at 254 nm).

-

-

Quantification:

-

Identify the GDP-L-fucose peak by comparing its retention time to that of the standard.

-

Quantify the amount of GDP-L-fucose by integrating the peak area and comparing it to a standard curve.

-

In Vitro Fucosylation Assay

This protocol provides a general method for measuring the activity of a fucosyltransferase in vitro.[20]

Materials:

-

Source of fucosyltransferase (e.g., cell lysate, purified enzyme)

-

Acceptor substrate (e.g., a specific glycoprotein or oligosaccharide)

-

Donor substrate: GDP-L-fucose (can be radiolabeled, e.g., GDP-[14C]fucose)

-

Reaction buffer with necessary cofactors (e.g., Mn2+)

-

Method for separating the fucosylated product from the unreacted substrates (e.g., chromatography, electrophoresis)

-

Detection method (e.g., scintillation counting for radiolabeled fucose)

Procedure:

-

Reaction Setup:

-

Combine the reaction buffer, acceptor substrate, and fucosyltransferase in a reaction tube.

-

Initiate the reaction by adding GDP-L-fucose.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by heat inactivation, addition of EDTA, or another appropriate method.

-

-

Product Separation and Detection:

-

Separate the fucosylated product from the unreacted GDP-L-fucose.

-

Quantify the amount of incorporated fucose using the chosen detection method.

-

Cancer Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of fucosylation on cancer cell migration.[1][21][22]

Materials:

-

Cancer cell line of interest

-

Transwell inserts (with a porous membrane)

-

24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Reagents to modulate fucosylation (e.g., L-fucose, fucosyltransferase inhibitors)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for several hours before the assay.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Resuspend the starved cells in serum-free medium, with or without the fucosylation-modulating agent, and seed them into the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours).

-

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Compare the number of migrated cells between the different treatment groups.

-

Conclusion and Future Directions

β-L-fucose is a deceptively simple monosaccharide with a profound and multifaceted impact on mammalian biology. Its role as a critical determinant in cell-cell interactions, immune function, and signal transduction pathways is well-established. The aberrant fucosylation observed in numerous diseases, particularly cancer, highlights the potential of targeting fucose metabolism and fucosylation for therapeutic intervention.

Future research in this field will likely focus on:

-

Developing more specific and potent inhibitors and modulators of fucosyltransferases and fucose metabolic enzymes.

-

Elucidating the precise molecular mechanisms by which fucosylation regulates the function of specific glycoproteins in different cellular contexts.

-

Leveraging our understanding of fucose biology to design novel diagnostics and therapeutics for cancer, inflammatory diseases, and infectious diseases.

-

Exploring the interplay between fucosylation and other post-translational modifications in controlling protein function.

The continued exploration of the biological significance of β-L-fucose promises to yield valuable insights into fundamental cellular processes and pave the way for innovative therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 3. HKU Scholars Hub: Fragmentation and site-specific quantification of core fucosylated glycoprotein by multiple reaction monitoring-mass spectrometry [hub.hku.hk]

- 4. mdpi.com [mdpi.com]

- 5. Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Growth Factor β Signaling Upregulates the Expression of Human GDP-Fucose Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]

- 13. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. FIGURE 13.3. [Notch signaling pathway. Notch exists...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Inhibition of α(1,6)fucosyltransferase: Effects on Cell Proliferation, Migration, and Adhesion in an SW480/SW620 Syngeneic Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Deoxy Sugar of Life: A Technical Guide to the Discovery and Natural Occurrence of β-L-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fucose is a deoxyhexose monosaccharide that plays a pivotal role in a myriad of biological processes across the kingdoms of life. Unlike the more common D-sugars that constitute the bulk of cellular carbohydrates, L-fucose (6-deoxy-L-galactose) is a rare sugar with a unique L-configuration.[1] Its presence as a terminal modification on N- and O-linked glycans, as well as glycolipids, dictates critical molecular interactions involved in cell-cell recognition, signaling, and host-pathogen interactions.[2] This technical guide provides an in-depth exploration of the discovery and natural occurrence of β-L-fucose, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biochemical pathways.

Discovery and Significance

The discovery of L-fucose is intertwined with early studies on complex carbohydrates. It was identified as a key component of the polysaccharides found in brown algae (seaweed), from which its name is derived (from the Latin fucus for seaweed).[3] Initially considered a peculiarity of marine flora, subsequent research revealed its widespread importance in animal and bacterial physiology. In mammals, L-fucose is a crucial component of fucosylated glycans which are involved in processes ranging from blood group antigen determination to selectin-mediated leukocyte adhesion during inflammation.[4] Alterations in fucosylation are increasingly recognized as biomarkers for various diseases, including cancer.[4]

Natural Occurrence of β-L-Fucose

β-L-fucose is found in a diverse array of natural sources, from marine macroalgae to the cell walls of terrestrial plants and the exopolysaccharides of bacteria. Its concentration and the complexity of the glycans it forms vary significantly between species and even between different tissues within an organism.

Marine Organisms

Brown algae (Phaeophyceae) are a particularly rich source of L-fucose, where it is the primary constituent of the sulfated polysaccharide fucoidan.[5] Fucoidan can comprise a significant portion of the dry weight of these seaweeds.[6] L-fucose is also found in other marine organisms, including invertebrates like sea cucumbers and sea urchins.[7]

| Organism | Polysaccharide/Glycan | L-Fucose Content (% of polysaccharide/dry weight) | Reference |

| Undaria pinnatifida (Southern form) | Fucoidan | 83.5% (of fucoidan) | [5] |

| Undaria pinnatifida (Northern form) | Fucoidan | 87.4% (of fucoidan) | [5] |

| Undaria pinnatifida (Samcheok form) | Fucoidan | 62.7% (of fucoidan) | [5] |

| Sargassum sp. | Fucoidan | 0.22 - 3.80% (of crude fucoidan) | [2] |

| Cystoseira barbata | Fucoidan | 6.44 ± 1.44% (dry weight) | [6] |

| Sargassum vulgare | Fucoidan | 3.84 ± 1.14% (dry weight) | [6] |

| Gloiopeltis tenax | Antioxidant substance | 20 mol% | [7] |

| Enteromorpha linza | Polysaccharides | >20% molar ratio | [7] |

| Ulva fasciata | Polysaccharides | >20% molar ratio | [7] |

Plants

In terrestrial plants, L-fucose is a component of cell wall polysaccharides, including the hemicellulose xyloglucan and the pectic polysaccharides rhamnogalacturonan I and II.[8] The mur1 mutant of Arabidopsis thaliana, which has a defect in the de novo synthesis of GDP-L-fucose, exhibits a significant reduction in L-fucose in its cell walls, highlighting the importance of this sugar in plant development.[9]

| Organism | Tissue/Component | L-Fucose Reduction in mur1 mutant | Reference |

| Arabidopsis thaliana | Primary cell walls (aerial portions) | < 2% of normal amounts | [9] |

| Arabidopsis thaliana | Roots | 40% reduction compared to wild-type | [10] |

Bacteria

Many bacteria synthesize L-fucose as a component of their exopolysaccharides (EPS), which form a protective outer layer and are involved in biofilm formation and interactions with host organisms.[11] The composition of these fucose-rich EPS can be quite complex.

| Bacterial Strain | Polysaccharide | Molar Ratio of Monosaccharides (L-fucose:D-glucose:D-galactose:D-glucuronic acid:pyruvic acid) | Reference |

| Kosakonia sp. CCTCC M2018092 | AH-EPS | 2.03:1.00:1.18:0.64:0.67 | [11] |

Biosynthesis of GDP-β-L-Fucose

In virtually all organisms, the activated form of L-fucose used by fucosyltransferases is guanosine diphosphate-β-L-fucose (GDP-L-fucose). There are two primary pathways for its synthesis: the de novo pathway and the salvage pathway.[12][13]

De Novo Pathway

The de novo pathway is the primary route for GDP-L-fucose synthesis and begins with GDP-D-mannose.[12][13] This pathway involves two key enzymatic steps.

Salvage Pathway

The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free L-fucose that may be available from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[12][14] This pathway involves the sequential action of a fucokinase and a GDP-L-fucose pyrophosphorylase.[14]

Experimental Protocols

Isolation and Purification of Fucoidan from Brown Seaweed

This protocol provides a general method for the extraction and purification of fucoidan, a major source of L-fucose.

Materials:

-

Dried brown seaweed (e.g., Sargassum sp.)

-

Deionized water

-

Calcium chloride (CaCl₂)

-

Ethanol (95%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Centrifuge and tubes

-

Dialysis tubing (12-14 kDa MWCO)

-

Lyophilizer

Procedure:

-

Preparation of Seaweed: Wash the dried seaweed with tap water to remove salt and epiphytes. Dry the seaweed at 60°C overnight and then grind it into a fine powder.

-

Extraction: Suspend the seaweed powder in deionized water (1:20 w/v). Adjust the pH to 2.0-3.0 with HCl. Heat the suspension at 70°C for 3 hours with constant stirring.[15]

-

Clarification: Cool the extract to room temperature and centrifuge at 5000 x g for 20 minutes to remove the solid residue.

-

Calcium Chloride Precipitation: Add CaCl₂ to the supernatant to a final concentration of 2% (w/v) and stir for 1 hour. Centrifuge at 5000 x g for 20 minutes to precipitate alginate.

-

Ethanol Precipitation: Collect the supernatant and add three volumes of 95% ethanol. Allow the mixture to stand at 4°C overnight to precipitate the crude fucoidan.[15]

-

Purification: Collect the precipitate by centrifugation at 5000 x g for 20 minutes. Redissolve the pellet in a minimal amount of deionized water and dialyze extensively against deionized water for 48 hours, changing the water frequently.

-

Lyophilization: Freeze-dry the dialyzed solution to obtain purified fucoidan.

Acid Hydrolysis of Fucoidan and Quantification of L-Fucose

This protocol describes the release of L-fucose from fucoidan and its subsequent quantification.

Materials:

-

Purified fucoidan

-

Trifluoroacetic acid (TFA), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

L-fucose standard solution

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system or an L-fucose assay kit.[5][16]

Procedure:

-

Hydrolysis: Weigh approximately 10 mg of purified fucoidan into a screw-cap tube. Add 2 mL of 2 M TFA. Seal the tube and heat at 121°C for 2 hours.[5]

-

Neutralization: Cool the hydrolysate to room temperature and neutralize with 2 M NaOH.

-

Quantification:

-

HPAEC-PAD: Analyze the monosaccharide composition of the hydrolysate using an HPAEC-PAD system. Quantify L-fucose by comparing the peak area to that of an L-fucose standard.[5]

-

Enzymatic Assay: Use a commercially available L-fucose assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a product (e.g., NADH or NADPH) that can be measured spectrophotometrically.[16][17]

-

Enzymatic Synthesis of L-Fucose

This protocol outlines a three-step enzymatic synthesis of L-fucose from dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde.[18]

Procedure:

-

Aldol Addition: In a reaction vessel, combine dihydroxyacetone phosphate (DHAP) and DL-lactaldehyde in a suitable buffer (e.g., Tris-HCl, pH 7.5). Add L-fuculose-1-phosphate aldolase and incubate at room temperature. Monitor the reaction for the formation of L-fuculose-1-phosphate.

-

Dephosphorylation: To the reaction mixture, add acid phosphatase. Incubate to allow for the dephosphorylation of L-fuculose-1-phosphate to L-fuculose.

-

Isomerization: Finally, add L-fucose isomerase to the mixture. This enzyme will catalyze the conversion of L-fuculose to L-fucose. The reaction can be monitored by TLC or HPLC.

-

Purification: The final product, L-fucose, can be purified from the reaction mixture using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

Characterization of L-Fucose by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of L-fucose. Both 1D ¹H and 2D NMR techniques can be employed.

Sample Preparation: Dissolve a small amount of purified L-fucose in deuterium oxide (D₂O).

¹H NMR Spectroscopy: The ¹H NMR spectrum of L-fucose in D₂O will show characteristic signals for the anomeric protons (H-1) of the α and β furanose and pyranose forms, as well as signals for the other protons in the sugar ring and the methyl group at C-6.[4][19]

Expected Chemical Shifts (in D₂O, approximate):

-

α-anomer (H-1): ~5.2 ppm

-

β-anomer (H-1): ~4.6 ppm

-

Methyl group (H-6): ~1.2 ppm

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the proton and carbon assignments and to establish the connectivity within the molecule, thus confirming its identity as L-fucose.

Conclusion

β-L-fucose is a monosaccharide of profound biological importance, with its discovery and the elucidation of its natural occurrence paving the way for a deeper understanding of glycobiology. Its presence in a wide range of organisms underscores its fundamental roles in cellular function. The quantitative data presented herein highlights the variability in L-fucose content across different natural sources, offering a guide for its isolation. The detailed experimental protocols provide a foundation for researchers to extract, synthesize, and characterize this intriguing deoxy sugar. The visualization of its biosynthetic pathways offers a clear overview of the cellular machinery responsible for its production. As research continues to unravel the complex roles of fucosylation in health and disease, a thorough understanding of the fundamental properties of β-L-fucose will remain indispensable for scientists and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Untitled Document [e-algae.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Marine-Derived Fucose-Containing Carbohydrates: Review of Sources, Structure, and Beneficial Effects on Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substitution of L-fucose by L-galactose in cell walls of Arabidopsis mur1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution of Fucose-Containing Xyloglucans in Cell Walls of the mur1 Mutant of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of a fucose-rich polysaccharide derived from EPS produced by Kosakonia sp. CCTCC M2018092 and its application in antibacterial film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Review on Fucoidan Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to beta-L-Fucose: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a monosaccharide of significant interest in glycobiology and drug development. The document details its structural characteristics, chemical properties, experimental protocols for its synthesis and analysis, and its role in critical biological signaling pathways.

Structure and Chemical Identity

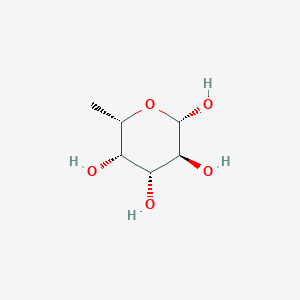

This compound is a deoxyhexose sugar, specifically the 6-deoxy analogue of L-galactose.[1][2][3] Structurally, it is distinguished from other common mammalian six-carbon sugars by the absence of a hydroxyl group at the C-6 position and its L-configuration.[1][2] It exists predominantly in the pyranose ring form.

Synonyms: 6-Deoxy-β-L-galactose, β-L-Fucopyranose[4][5]

Caption: 2D structure of beta-L-Fucopyranose.

Physicochemical Properties

The chemical properties of this compound are summarized below. It is a white crystalline powder that is stable under normal conditions but is incompatible with strong oxidizing agents.[3][6][7] It is also noted to be hygroscopic.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [2][3][4][5][8] |

| Molecular Weight | 164.16 g/mol | [3][5][8][9][10] |

| Melting Point | 150-153 °C | [3][6][9][11] |

| Boiling Point | ~211.6 °C (estimate) | [3][6][9] |

| Solubility | Water: Soluble (50-100 mg/mL) PBS (pH 7.2): ~10 mg/mL DMSO: ~30 mg/mL Dimethylformamide: ~20 mg/mL Ethanol: ~0.3 mg/mL | [11][12][13] |

| Optical Rotation | [α]D²⁰: -75.6° (c=9, water, 24h final value after mutarotation) | [14] |

Experimental Protocols

Chemoenzymatic Synthesis of GDP-L-Fucose

This protocol outlines a preparative scale synthesis of Guanosine 5'-diphosphate-β-L-fucose (GDP-fucose), the activated form of fucose used by fucosyltransferases. The method utilizes L-fucokinase/GDP-fucose pyrophosphorylase (FKP).[15]

Materials:

-

L-fucose

-

ATP (Adenosine triphosphate)

-

GTP (Guanosine triphosphate)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MnSO₄ (10 mM)

-

Inorganic pyrophosphatase

-

L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme

Procedure:

-

Prepare a reaction mixture in a 15-mL centrifuge tube containing 5.0 mL of Tris-HCl buffer.

-

Add L-fucose (0.05 mmol), an equimolar amount of ATP (1.0 eq) and GTP (1.0 eq).

-

Add MnSO₄ to a final concentration of 10 mM.

-

Add inorganic pyrophosphatase (90 units) and FKP enzyme (9 units).

-

Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).

-

Purify the resulting GDP-fucose using standard chromatographic techniques.

Purification of L-Fucose from Fermentation Broth

This protocol describes a general method for isolating L-fucose from a microbial fermentation broth.[16]

Materials:

-

Fermentation broth containing L-fucose

-

Cationic ion-exchange resin

-

Anionic ion-exchange resin

-

Activated charcoal

-

Ethanol

Procedure:

-

Biomass Removal: Centrifuge or filter the fermentation broth to remove microbial cells and other insoluble materials.

-

Ion Exchange Chromatography: Pass the clarified solution sequentially through a cationic and then an anionic ion-exchange resin column to remove charged impurities.

-

Decolorization: Treat the deionized solution with activated charcoal to remove colored compounds and other organic impurities, followed by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to increase the L-fucose concentration.

-

Crystallization: Add ethanol to the concentrated sugar solution to induce crystallization of L-fucose.

-

Isolation: Collect the L-fucose crystals by filtration and dry them under vacuum.

Quantification of L-Fucose using an Enzymatic Assay

This protocol is based on the L-Fucose Assay Kit from Megazyme, which provides a rapid and specific method for L-fucose measurement.[17]

Principle: L-Fucose is oxidized by L-fucose dehydrogenase in the presence of nicotinamide-adenine dinucleotide phosphate (NADP+). This reaction produces L-fucono-1,5-lactone and stoichiometric amounts of reduced NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.[17]

L-Fucose + NADP⁺ ---(L-fucose dehydrogenase)--> L-fucono-1,5-lactone + NADPH + H⁺

Procedure (Manual Assay):

-

Sample Preparation: Prepare aqueous samples, clarifying with Carrez reagents if necessary. Dilute the sample so that the L-fucose concentration is between 5 and 1000 mg/L.

-

Reaction Setup: Pipette 0.10 mL of the sample into a cuvette. Add 2.0 mL of distilled water, 0.2 mL of Buffer, and 0.1 mL of NADP⁺ solution. Mix and read the initial absorbance (A₁) at 340 nm.

-

Enzyme Reaction: Start the reaction by adding 0.02 mL of L-fucose dehydrogenase suspension.

-

Measurement: Mix and read the final absorbance (A₂) at the end of the reaction (approximately 10 minutes).

-

Calculation: Calculate the absorbance difference (ΔA = A₂ - A₁). The concentration of L-fucose is determined by comparing this value to that of a known L-fucose standard.

Role in Biological Signaling Pathways

Fucosylation, the enzymatic addition of fucose to glycans, proteins, and lipids, is a critical post-translational modification that modulates a variety of cellular processes, including cell adhesion, development, and signal transduction.[18][19] The nucleotide-activated donor for these reactions is GDP-fucose.[20]

Core Fucosylation in Growth Factor Signaling

Core fucosylation, the attachment of fucose via an α-1,6 linkage to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is catalyzed by fucosyltransferase 8 (FUT8). This modification is vital for the proper function of several growth factor receptors.[19][20] For instance, core fucosylation of the transforming growth factor-beta (TGF-β) receptor is essential for its signaling, which plays a role in processes like the epithelial-mesenchymal transition in breast cancer cells.[19] Similarly, a lack of core fucosylation can disrupt signaling mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor.[20]

Regulation of Wnt/β-Catenin Signaling

Recent studies have shown that fucosylation can modulate the Wnt/β-catenin signaling pathway. Specifically, the α(1-3)-fucosylation of N-glycans on the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) has been shown to increase its endocytosis.[21] This enhanced internalization of LRP6 from lipid rafts leads to a reduction in Wnt/β-catenin signaling activity.[21] This demonstrates a direct link between cell-surface glycosylation patterns and the regulation of a key intracellular signaling cascade.

Caption: Fucosylation of LRP6 modulates Wnt/β-catenin signaling.

References

- 1. Fucose - Wikipedia [en.wikipedia.org]

- 2. Fucose [bionity.com]

- 3. L-Fucose | 2438-80-4 [chemicalbook.com]

- 4. This compound Result Summary | BioGRID [thebiogrid.org]

- 5. beta-L-Fucopyranose | C6H12O5 | CID 444863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. chembk.com [chembk.com]

- 9. L-Fucose | 2438-80-4 [amp.chemicalbook.com]

- 10. L(-)-Fucose, 5 g, CAS No. 2438-80-4 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 11. L-(-)-Fucose - CAS-Number 2438-80-4 - Order from Chemodex [chemodex.com]

- 12. Thermo Scientific Chemicals L-(-)-Fucose, 98% | Fisher Scientific [fishersci.ca]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. L-Fucose [drugfuture.com]

- 15. pnas.org [pnas.org]

- 16. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]

- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 20. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Situ Fucosylation of the Wnt Co-receptor LRP6 Increases Its Endocytosis and Reduces Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fucosylated Oligosaccharides in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to oligosaccharide chains, is a critical post-translational modification that profoundly influences a vast array of cellular processes.[1][2][3] These fucosylated glycans, decorating the cell surface and secreted proteins, act as essential molecular recognition motifs, mediating intricate cell-cell and cell-matrix interactions that govern physiological and pathological events.[2][3] Their involvement in modulating key signaling pathways—including those orchestrated by selectins, integrins, and growth factor receptors—places them at the forefront of research in cancer biology, immunology, and developmental biology.[4][5][6][7][8] This technical guide provides a comprehensive overview of the role of fucosylated oligosaccharides in cell signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Insights into Fucosylated Oligosaccharide Interactions

The precise affinity of fucosylated oligosaccharides for their binding partners is a key determinant of their biological function. The following tables summarize quantitative data from studies investigating these interactions.

| Ligand | Receptor | Binding Affinity (IC50) | Reference |

| Sialyl Lewis x (sLex) | E-selectin-Ig | 750 ± 20 µM | [4] |

| Sialyl Lewis a (sLea) | E-selectin-Ig | 220 ± 20 µM | [4] |

| Amino substituted sLea | E-selectin-Ig | 21 ± 3 µM | [4] |

Table 1: Binding Affinities of Fucosylated Oligosaccharides to E-selectin. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a ligand required to inhibit 50% of the binding of a competitor. Lower IC50 values signify higher binding affinity.

| Antibody Glycoform | Receptor | Relative Binding Activity | Reference |

| Afucosylated Anti-CD20 | FcγRIIIa (F158 allotype) | 35-fold increase | [9] |

| Afucosylated Anti-CD20 | FcγRIIIa (V158 allotype) | 9-fold increase | [9] |

| Afucosylated Anti-CD20 | FcγRIIa | 3.6-fold increase | [9] |

| Afucosylated Anti-CD20 | FcγRIIb | 2.4-fold increase | [9] |

Table 2: Impact of Core Fucosylation on Antibody Binding to Fcγ Receptors. This table illustrates the enhanced binding of an afucosylated anti-CD20 antibody to various Fcγ receptors compared to its fucosylated counterpart. The absence of core fucose significantly increases the affinity for FcγRIIIa, a key receptor in antibody-dependent cell-mediated cytotoxicity (ADCC).[9]

Core Signaling Pathways Modulated by Fucosylated Oligosaccharides

Fucosylated oligosaccharides are integral components of numerous signaling pathways, influencing cellular adhesion, migration, proliferation, and differentiation.

Selectin-Mediated Adhesion and Signaling

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin) that mediate the initial tethering and rolling of leukocytes during inflammation and immune surveillance.[10] Their ligands are typically sialylated and fucosylated oligosaccharides, such as sialyl Lewis x (sLex) and sialyl Lewis a (sLea), present on glycoproteins and glycolipids.[4][11] The interaction between selectins and their fucosylated ligands is crucial for leukocyte trafficking to sites of inflammation.[10]

Caption: Selectin-mediated cell adhesion workflow.

Integrin-Mediated Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cell migration, proliferation, and survival. Fucosylation of integrins or their ligands can modulate their function. For instance, aberrant fucosylation of integrins has been observed in cancer, potentially impacting tumor cell invasion and metastasis.[12] The interaction of integrins with the extracellular matrix (ECM) triggers intracellular signaling cascades involving focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK).[13]

Caption: Fucosylation-modulated integrin signaling pathway.

Growth Factor Receptor Signaling

Fucosylation plays a significant role in regulating the activity of several growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor.

EGFR Signaling: Core fucosylation (the addition of fucose to the innermost GlcNAc of N-glycans) of EGFR, catalyzed by the enzyme FUT8, is essential for its proper function.[5][14] The absence of core fucose impairs EGF binding to its receptor, leading to reduced receptor dimerization and autophosphorylation, and consequently, diminished downstream signaling through pathways like ERK and JNK.[5][6][8] Conversely, terminal fucosylation can have the opposite effect, suppressing EGFR dimerization and activation.[6]

Caption: Regulation of EGFR signaling by fucosylation.

TGF-β Signaling: Core fucosylation is also critical for TGF-β receptor signaling.[7] The TGF-β ligand binds to a complex of type I and type II receptors, leading to the phosphorylation of the type I receptor, which in turn phosphorylates downstream SMAD proteins.[15][16] These activated SMADs then translocate to the nucleus to regulate gene expression.[15][16] The absence of core fucosylation on the TGF-β receptor impairs this signaling cascade.[7]

Caption: Core fucosylation in the TGF-β signaling pathway.

Notch Signaling

Notch signaling is a highly conserved pathway that regulates cell fate decisions during development and in adult tissues.[2][17][18][19] The Notch receptor contains multiple epidermal growth factor (EGF)-like repeats in its extracellular domain, which are modified by O-linked fucose, glucose, and GlcNAc glycans.[2][17][18][19][20][21] O-fucosylation, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is essential for Notch signaling.[2][18][19][20][21] Further modification of O-fucose by the Fringe glycosyltransferase can modulate the binding of Notch to its ligands, Delta and Jagged/Serrate, thereby fine-tuning the signaling outcome.[17][18][19][22]

Caption: The role of fucosylation in Notch signaling activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fucosylated oligosaccharides in cell signaling.

Fucosyltransferase Activity Assay

This protocol describes the measurement of fucosyltransferase activity using pyridylaminated (PA)-oligosaccharides as acceptor substrates.[4]

Materials:

-

1 M Sodium cacodylate (pH 6.8)

-

100 mM ATP

-

250 mM MnCl₂

-

100 mM L-fucose

-

75 µM GDP-fucose

-

0.5 mM Pyridylaminated (PA)-sugars (e.g., sialyl α2,3-Lacto-N-neotetraose-PA for α1,3-FUT assay)

-

Cell extracts from FUT-transfected cells or recombinant fucosyltransferases

-

HEPES buffer (20 mM, pH 7.4) with 0.1% Triton X-100

-

High-Pressure Liquid Chromatography (HPLC) system with a TSK-gel ODS-80TS column

-

Fluorescence spectrophotometer

Procedure:

-

Enzyme Source Preparation: a. Solubilize fucosyltransferase-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 by sonicating for 10 minutes.[4] b. Centrifuge at 600 x g for 5 minutes at 4°C.[4] c. Collect the supernatant containing the enzyme.[4]

-

Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 10 µL containing: 1 µL of 1 M sodium cacodylate (pH 6.8), 1 µL of acceptor PA-sugar (0.5 mM), 1 µL of 75 µM GDP-fucose, and cell extract/recombinant enzyme. b. Incubate at 37°C for 2 hours.[4] c. Centrifuge at 20,000 x g for 5 minutes at 4°C.[4]

-

Analysis: a. Analyze 10 µL of the supernatant by HPLC on a TSK-gel ODS-80TS column.[4] b. Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C.[4] c. Monitor the fluorescence of the PA-labeled products and calculate the fucosyltransferase activity based on the product peak areas.[4]

Mass Spectrometry Analysis of N-Glycans

This protocol outlines the steps for the analysis of N-glycans from glycoproteins by MALDI-TOF mass spectrometry.[23][24][25][26]

Materials:

-

Glycoprotein sample

-

PNGase F

-

Reagents for permethylation (e.g., methyl iodide, dimethyl sulfoxide)

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid)

Procedure:

-

N-Glycan Release: a. Denature the glycoprotein sample. b. Release the N-glycans by incubating with PNGase F overnight at 37°C.[26]

-

Purification of Released N-Glycans: a. Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).

-

Permethylation: a. Perform permethylation of the purified N-glycans to enhance their ionization efficiency and stability for mass spectrometry analysis.[23]

-

MALDI-TOF MS Analysis: a. Co-crystallize the permethylated N-glycans with a suitable MALDI matrix on a target plate. b. Acquire mass spectra in positive ion reflectron mode. c. Analyze the spectra to determine the composition and structure of the fucosylated N-glycans.[24]

Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the adhesion of cells to a substrate coated with fucosylated ligands or to endothelial cell monolayers.[27][28][29][30]

Materials:

-

96-well microplate

-

Substrate for coating (e.g., Laminin-1, Fibronectin, or endothelial cell monolayer)

-

Washing Buffer (e.g., 0.1% BSA in medium)

-

Blocking Buffer (e.g., 0.5% BSA in medium)

-

Cell suspension (e.g., tumor cells, leukocytes)

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

SDS solution (1%)

Procedure:

-

Plate Coating: a. Coat the wells of a 96-well plate with the desired substrate (e.g., 10-12 µg/ml Laminin-1) and incubate at 37°C for 1 hour or at 4°C overnight.[27][28] b. Wash the wells twice with washing buffer.[27] c. Block the plates with blocking buffer for 45-60 minutes at 37°C.[27]

-

Cell Seeding: a. Prepare a cell suspension at a concentration of 4 x 10⁵ cells/ml.[27] b. Add 50 µl of the cell suspension to each well.[27] c. Incubate at 37°C for 30 minutes to allow for cell adhesion.[27]

-

Washing and Fixation: a. Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.[27] b. Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[27]

-

Quantification: a. Stain the fixed cells with Crystal Violet for 10 minutes.[27][28] b. Wash the wells with water to remove excess stain.[27] c. Solubilize the stain by adding 1% SDS solution. d. Read the absorbance at 550-590 nm using a plate reader to quantify the number of adherent cells.[27][28]

Immunoprecipitation of Fucosylated Glycoproteins

This protocol details the immunoprecipitation of a target protein to analyze its fucosylation status.[7][31]

Materials:

-

Cell lysate containing the protein of interest

-

Primary antibody specific to the target protein

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL) conjugated to a detectable marker (e.g., biotin, HRP)

Procedure:

-

Cell Lysis: a. Prepare cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[7] b. Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: a. Elute the bound proteins from the beads using an elution buffer.

-

Detection of Fucosylation: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Perform a lectin blot by incubating the membrane with a fucose-specific lectin (e.g., biotinylated AAL) followed by detection with streptavidin-HRP and a chemiluminescent substrate.[31][32]

Conclusion

Fucosylated oligosaccharides are paramount regulators of cell signaling, with profound implications for cellular function in both health and disease. Their ability to modulate the activity of key receptors involved in cell adhesion and growth control underscores their potential as therapeutic targets and diagnostic biomarkers. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of fucosylation-dependent signaling and harness this knowledge for the development of novel therapeutic strategies. The continued exploration of the "fucocode" promises to unlock new avenues for understanding and treating a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. O-Fucose Monosaccharide of Drosophila Notch Has a Temperature-sensitive Function and Cooperates with O-Glucose Glycan in Notch Transport and Notch Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions [scholarworks.indianapolis.iu.edu]

- 4. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. FUT8 Remodeling of EGFR Regulates Epidermal Keratinocyte Proliferation during Psoriasis Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 12. Quantitative proteomics of the integrin adhesome show a myosin II‐dependent recruitment of LIM domain proteins | EMBO Reports [link.springer.com]

- 13. cmngroup.princeton.edu [cmngroup.princeton.edu]

- 14. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]

- 15. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 17. Current Views on the Roles of O-Glycosylation in Controlling Notch-Ligand Interactions [mdpi.com]

- 18. Multiple Roles for O-Glycans in Notch Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Dual Roles of O-Glucose Glycans Redundant with Monosaccharide O-Fucose on Notch in Notch Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 23. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 26. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]

- 28. researchgate.net [researchgate.net]

- 29. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 30. m.youtube.com [m.youtube.com]

- 31. vectorlabs.com [vectorlabs.com]

- 32. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biosynthesis pathways of GDP-L-fucose in mammalian cells

An In-depth Technical Guide to the Biosynthesis Pathways of GDP-L-fucose in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanosine diphosphate L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the sole donor of L-fucose for all fucosylation reactions in mammalian cells.[1] Fucosylation, the enzymatic addition of fucose to glycans, is a vital post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, immune responses, and development.[2][3] Aberrant fucosylation is a known hallmark of various diseases, including cancer and inflammatory disorders.[2][4] Consequently, a thorough understanding of the metabolic pathways that govern the intracellular concentration of GDP-L-fucose is paramount for research and therapeutic development.

In mammalian cells, GDP-L-fucose is synthesized in the cytosol via two distinct routes: the primary de novo pathway and a secondary salvage pathway.[2][5][6] These pathways are tightly regulated and interconnected, ensuring a stable supply of this essential donor substrate for fucosyltransferases in the Golgi apparatus. This guide provides a detailed overview of these biosynthetic pathways, quantitative data on key metabolites, and relevant experimental methodologies.

The De Novo Biosynthesis Pathway

The de novo pathway is the principal source of GDP-L-fucose, estimated to contribute approximately 90% of the total cellular pool.[2][7][8] This pathway converts GDP-D-mannose, an abundant nucleotide sugar, into GDP-L-fucose through a two-enzyme, three-step process.[2][9]

-

Dehydration: The pathway begins with the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[2] This dehydration reaction is catalyzed by the NADP+-dependent enzyme GDP-mannose 4,6-dehydratase (GMDS) .[4][7] This step is considered rate-limiting in the pathway.[8]

-

Epimerization and Reduction: The second and third steps are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (TSTA3) , also referred to as the FX protein.[2][4][5] This enzyme first epimerizes the C3 and C5 positions of GDP-4-keto-6-deoxymannose and then performs an NADPH-dependent reduction of the C4 keto group to yield the final product, GDP-L-fucose.[7][10]

The entire de novo synthesis process occurs in the cytoplasm.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 4. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | GDP-fucose biosynthesis [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. academic.oup.com [academic.oup.com]

L-Fucose Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-fucose, a deoxyhexose sugar, plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune responses in mammals to serving as a carbon and energy source for various bacteria. The metabolic pathways governing the utilization and synthesis of L-fucose exhibit remarkable diversity between prokaryotic and eukaryotic organisms. Understanding these differences is crucial for advancements in glycobiology, infectious disease research, and the development of novel therapeutics, including monoclonal antibodies. This technical guide provides a comprehensive comparison of L-fucose metabolism in prokaryotes and eukaryotes, detailing the core metabolic pathways, key enzymatic players, and their kinetic properties. Furthermore, it offers detailed experimental protocols for the characterization of these pathways and enzymes, alongside visualizations of the metabolic routes to facilitate a deeper understanding of this essential area of study.

Introduction

L-fucose is a fundamentally important monosaccharide distinguished by the absence of a hydroxyl group on the C-6 carbon. In eukaryotes, particularly mammals, fucosylated glycans are integral components of glycoproteins and glycolipids, mediating a wide range of physiological and pathological processes.[1][2] In contrast, for many prokaryotes, L-fucose represents a valuable nutrient source, and they have evolved sophisticated pathways to catabolize it.[3] The divergence in the metabolic handling of L-fucose between these two domains of life presents a fascinating area of comparative biochemistry with significant implications for human health and disease. This guide aims to provide a detailed technical overview of these metabolic pathways, offering a valuable resource for researchers and professionals in the fields of glycobiology, microbiology, and drug development.

Prokaryotic L-Fucose Metabolism

Prokaryotes have evolved diverse strategies to utilize L-fucose as a carbon and energy source. These pathways can be broadly categorized into phosphorylating and non-phosphorylating routes.

The Phosphorylating Pathway

The phosphorylating pathway is the most well-characterized route for L-fucose catabolism in bacteria, particularly in model organisms like Escherichia coli.[4][5] This pathway involves the initial conversion of L-fucose into L-fuculose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[4][6] The latter can be further metabolized under aerobic or anaerobic conditions.[5][7][8]

The key enzymatic steps are:

-

L-Fucose Isomerase (FucI): Catalyzes the isomerization of L-fucose to L-fuculose.

-

L-Fuculokinase (FucK): Phosphorylates L-fuculose to L-fuculose-1-phosphate.[9][10]

-

L-Fuculose-1-phosphate aldolase (FucA): Cleaves L-fuculose-1-phosphate into DHAP and L-lactaldehyde.[6][11]

Under aerobic conditions, L-lactaldehyde is oxidized to L-lactate, which can then enter central metabolism.[5][7] In anaerobic environments, L-lactaldehyde is reduced to L-1,2-propanediol, a process that aids in the regeneration of NAD+.[5][7][12]

Non-Phosphorylating Pathways

Several anaerobic and pathogenic bacteria utilize non-phosphorylating pathways for L-fucose metabolism.[13] These pathways avoid the formation of phosphorylated intermediates and directly convert L-fucose to pyruvate and L-lactate through a series of oxidation, dehydration, and aldol cleavage reactions. One such "Route I" pathway has been identified in strictly anaerobic bacteria.[13]

The key enzymatic steps in a non-phosphorylating pathway include:

-

L-Fucose Dehydrogenase: Oxidizes L-fucose to L-fucono-1,5-lactone.[14][15]

-

L-Fucono-1,5-lactonase: Hydrolyzes the lactone to L-fuconate.

-

L-Fuconate Dehydratase: Dehydrates L-fuconate to 2-keto-3-deoxy-L-fuconate.[16][17][18]

-

L-2-Keto-3-deoxyfuconate aldolase: Cleaves 2-keto-3-deoxy-L-fuconate into pyruvate and L-lactaldehyde.[19][20]

Eukaryotic L-Fucose Metabolism

In contrast to prokaryotes, eukaryotes primarily utilize L-fucose for the synthesis of fucosylated glycoconjugates. The metabolic pathways are centered around the synthesis of the activated sugar donor, GDP-L-fucose, through two main routes: the de novo pathway and the salvage pathway.[21][22]

The De Novo Pathway

The de novo pathway is the primary route for GDP-L-fucose synthesis in mammals, starting from GDP-D-mannose.[21][22] This pathway is responsible for the majority of cellular GDP-L-fucose production.

The key enzymatic steps are:

-

GDP-D-mannose-4,6-dehydratase (GMD): Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.

-

GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase (FX protein or TSTA3): A bifunctional enzyme that catalyzes the epimerization and reduction of the intermediate to form GDP-L-fucose.[21]

The Salvage Pathway

The salvage pathway provides an alternative route for GDP-L-fucose synthesis by utilizing free L-fucose derived from dietary sources or the lysosomal degradation of glycoconjugates.[21][22]

The key enzymatic steps are:

-

Fucokinase (FUK): Phosphorylates L-fucose to L-fucose-1-phosphate.

-

GDP-L-fucose pyrophosphorylase (GFPP): Catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose.[23][24][25]

Comparative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in prokaryotic and eukaryotic L-fucose metabolism.

Table 1: Kinetic Parameters of Key Enzymes in Prokaryotic L-Fucose Metabolism

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH |

| L-Fuculose-1-phosphate aldolase | Methanococcus jannaschii | Dihydroxyacetone phosphate | 0.09 | - | - | - |

| L-Fuculose-1-phosphate aldolase | Methanococcus jannaschii | DL-Glyceraldehyde | 0.74 | - | - | - |

| L-Fuculokinase | Escherichia coli | L-Fuculose | - | - | - | 7.8 |

Table 2: Kinetic Parameters of Key Enzymes in Eukaryotic L-Fucose Metabolism

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH |

| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | 2-Keto-3-deoxy-L-fuconate | 0.20 | - | - | ≥10.5 |

| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | 2-Keto-3-deoxy-D-arabonate | 0.25 | - | - | ≥10.5 |

| 2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase | Pork liver | NAD+ | 0.22 - 0.25 | - | - | ≥10.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-fucose metabolism.

Enzyme Assays

This assay measures the activity of L-fucose dehydrogenase by monitoring the formation of NADPH at 340 nm.[14][26]

Reagents:

-

100 mM Potassium phosphate buffer, pH 8.0

-

10 mM L-Fucose

-

2 mM NADP+

-

Enzyme solution

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-fucose, and NADP+.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time at 37°C.

-

Calculate the enzyme activity based on the rate of NADPH formation (ε = 6.22 mM⁻¹cm⁻¹).

This assay determines the activity of L-fuconate dehydratase by coupling the reaction to L-2-keto-3-deoxyfuconate 4-dehydrogenase and monitoring NAD+ reduction.[16]

Reagents:

-

50 mM HEPES-NaOH buffer, pH 7.2

-

1 U L-2-keto-3-deoxyfuconate 4-dehydrogenase

-

1.5 mM NAD+

-

100 mM L-fuconate

-

Enzyme solution

Procedure:

-

Prepare a reaction mixture containing HEPES-NaOH buffer, coupling enzyme, and NAD+.

-

Start the reaction by adding the L-fuconate substrate.

-

Add the L-fuconate dehydratase enzyme solution.

-

Monitor the increase in absorbance at 340 nm.

This colorimetric assay measures the activity of aldolases, such as L-fuculose-1-phosphate aldolase, by quantifying the formation of a colored product.[27]

Reagents:

-

Aldolase Assay Buffer

-

Aldolase Substrate (e.g., fructose-1,6-bisphosphate for a general aldolase assay)

-

Aldolase Enzyme Mix

-

Aldolase Developer

Procedure:

-

Prepare samples (cell lysates, purified enzyme) in Aldolase Assay Buffer.

-

Prepare a standard curve using a provided standard (e.g., NADH).

-

Add the Reaction Mix (containing substrate, enzyme mix, and developer) to the samples and standards.

-

Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.

-

Calculate the aldolase activity based on the standard curve.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of L-fucose and its metabolic intermediates.[28]

Instrumentation:

-

HPLC system with a suitable column (e.g., Aminex HPX-87H)

-

Refractive Index (RI) or UV detector

Mobile Phase:

-

Dilute sulfuric acid (e.g., 5 mM)

Procedure:

-

Prepare standards of L-fucose and expected metabolites (e.g., L-lactate, pyruvate, acetate).

-

Prepare samples by deproteinization (e.g., using perchloric acid) followed by neutralization and filtration.

-

Inject standards and samples onto the HPLC column.

-

Elute isocratically with the mobile phase.

-

Detect the separated compounds using an RI or UV detector.

-

Quantify the metabolites by comparing their peak areas to those of the standards.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways and their logical relationships.

Prokaryotic L-Fucose Metabolism Pathways

Caption: Prokaryotic L-fucose metabolic pathways.

Eukaryotic GDP-L-Fucose Biosynthesis Pathways

Caption: Eukaryotic GDP-L-fucose biosynthesis.

Relevance to Drug Development

The study of L-fucose metabolism has significant implications for drug development.

-

Antimicrobial Targets: The unique enzymes in prokaryotic L-fucose utilization pathways, which are absent in humans, present potential targets for the development of novel antimicrobial agents.[13] Inhibiting these pathways could selectively hinder the growth of pathogenic bacteria that rely on fucose as a nutrient source in environments like the human gut.

-

Cancer Therapy and Diagnosis: Altered fucosylation is a hallmark of many cancers.[5] This has led to the exploration of fucosylation pathways as targets for cancer therapy. For instance, inhibitors of fucosyltransferases are being investigated as potential anti-cancer drugs.[4] Furthermore, changes in the levels of fucosylated proteins in serum are being utilized as biomarkers for cancer diagnosis and prognosis.[29]

-

Monoclonal Antibody Engineering: The degree of fucosylation on the N-glycans of monoclonal antibodies (mAbs) significantly impacts their efficacy. Specifically, the absence of core fucose on the Fc region of an antibody enhances its antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing tumor cells.[2] Therefore, modulating fucose metabolism in the host cell lines used for mAb production is a key strategy in biopharmaceutical manufacturing to produce more potent therapeutic antibodies. Metabolic engineering of these cell lines, for example, by knocking out or downregulating genes in the fucosylation pathway, is a common approach.[1][7][13][30][31]

-

Congenital Disorders of Glycosylation (CDG): Defects in the enzymes of the eukaryotic GDP-L-fucose biosynthesis pathways can lead to rare genetic disorders known as Congenital Disorders of Glycosylation.[22][32] Understanding these pathways is crucial for the diagnosis and potential treatment of these diseases, with L-fucose supplementation being explored as a therapeutic option for some of these conditions.[22][32]

Conclusion

The metabolic pathways of L-fucose in prokaryotic and eukaryotic organisms are distinct, reflecting their different biological roles for this sugar. While prokaryotes have evolved efficient catabolic pathways to utilize L-fucose as a nutrient, eukaryotes primarily employ it for the synthesis of complex glycoconjugates that are vital for a multitude of cellular functions. The detailed comparative analysis of these pathways, including the kinetic properties of their key enzymes and the methodologies for their study, provides a valuable framework for future research. A deeper understanding of these metabolic routes will undoubtedly fuel advancements in the development of new antimicrobial drugs, cancer therapies, and more effective biopharmaceuticals. The provided experimental protocols and pathway visualizations serve as a practical resource to guide researchers in this exciting and rapidly evolving field.

References

- 1. Collection - Optimization of lâFucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 2. L-Fucose - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is L-Fucose used for? [synapse.patsnap.com]

- 5. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 7. Optimization of l-Fucose Biosynthesis in Escherichia coli through Pathway Engineering and Mixed Carbon Source Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. L-Fuculokinase - Wikipedia [en.wikipedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]